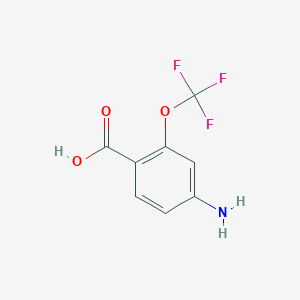

4-amino-2-(trifluoromethoxy)benzoic Acid

Description

Contextualization within Benzoic Acid Derivatives and Trifluoromethoxy Compounds

4-amino-2-(trifluoromethoxy)benzoic acid belongs to two important classes of organic compounds: benzoic acid derivatives and trifluoromethoxy-containing compounds. Benzoic acid, an aromatic carboxylic acid first described in the 16th century, and its derivatives form a cornerstone of synthetic organic chemistry. preprints.org They are integral scaffolds in the synthesis of a wide range of bioactive molecules and functional materials. preprints.orgresearchgate.net The benzoic acid framework is present in numerous natural products and pharmaceuticals. preprints.orgtandfonline.com

Simultaneously, the introduction of fluorine-containing groups into organic molecules is a key strategy in modern medicinal and materials chemistry. researchgate.net The trifluoromethoxy (-OCF3) group, in particular, has garnered extensive attention for its ability to confer unique and beneficial properties upon a parent molecule, including enhanced metabolic stability and lipophilicity. researchgate.netbohrium.com Therefore, this compound represents a convergence of a classic, well-established chemical scaffold with a modern, high-impact functional group.

Historical Trajectory and Initial Research Interests in this compound

While specific records detailing the initial synthesis of this compound are not prominently highlighted in general literature, its emergence can be traced to the broader expansion of fluorine chemistry in pharmaceutical and agrochemical research. researchgate.netnih.gov The scientific community's interest in fluorinated compounds grew substantially as the unique properties imparted by fluorine and fluorinated groups became better understood. researchgate.net The trifluoromethoxy group, though relatively underexplored compared to its trifluoromethyl counterpart, was identified as a highly promising substituent for biologically active molecules. mdpi.com The initial research interest in a molecule like this compound would have been driven by the desire to combine the proven utility of the aminobenzoic acid framework with the advantageous physicochemical properties of the trifluoromethoxy group. This combination provides a scaffold for creating new chemical entities with potentially improved performance in various applications.

Structural Significance of the Trifluoromethoxy and Amino Substituents on the Benzene (B151609) Ring

The chemical behavior and utility of this compound are dictated by the interplay of its three key functional components: the carboxylic acid group, the amino group, and the trifluoromethoxy group, all attached to a benzene ring.

Trifluoromethoxy (-OCF3) Group : This group is highly valued in drug design and materials science. It possesses unique three-dimensional electronic properties, good metabolic stability, and suitable lipophilicity. researchgate.net The -OCF3 group can improve a molecule's thermal and chemical stability and its bioavailability. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic environment of the aromatic ring.

Amino (-NH2) Group : The amino group, positioned para to the carboxylic acid, acts as an electron-donating group. This electronic opposition to the trifluoromethoxy group creates a polarized molecular structure. The amino group is also a key site for hydrogen bonding and can be a reactive handle for synthesizing more complex derivatives. Its presence can enhance solubility in polar solvents through resonance stabilization.

Carboxylic Acid (-COOH) Group : As a classic functional group, the carboxylic acid moiety imparts acidity and serves as a primary point for forming salts or esters. It is a strong hydrogen bond donor and acceptor, which plays a crucial role in molecular recognition and crystal packing.

The specific arrangement of these substituents on the benzene ring—with the trifluoromethoxy group at position 2, the amino group at position 4, and the carboxylic acid at position 1—creates a distinct pattern of steric and electronic effects that defines the compound's reactivity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | CMTZTHDQTYHVFR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O |

Overview of Principal Research Domains for this compound

The unique structural attributes of this compound make it a valuable intermediate and building block in several key research areas:

Medicinal Chemistry : This is a primary domain of interest. Trifluoromethoxy-containing compounds are a promising class of biologically active molecules. mdpi.com The combination of the trifluoromethoxy group's metabolic stability and the benzoic acid's role as a common pharmacophore makes this compound an attractive starting point for the design of novel therapeutic agents. preprints.orgmdpi.com Benzoic acid derivatives have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. preprints.orgresearchgate.net

Agrochemicals : Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of its products. researchgate.net The trifluoromethoxy group is found in several marketed agrochemicals, suggesting that derivatives of this compound could be explored for such applications. mdpi.com

Materials Science : Fluorinated organic molecules are increasingly used in the development of advanced materials. For instance, certain fluorinated benzoic acid derivatives have been shown to act as supramolecular gelators, with potential applications in environmental remediation. researcher.life The thermal and chemical stability conferred by the -OCF3 group is also a desirable trait in materials science. researchgate.net

Organic Synthesis : As a multi-functionalized aromatic compound, it serves as a versatile starting material for the synthesis of more complex molecular architectures. The presence of three distinct functional groups (amino, trifluoromethoxy, carboxylic acid) allows for selective chemical transformations, making it a useful tool for synthetic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14) |

InChI Key |

CMTZTHDQTYHVFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Trifluoromethoxy Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for 4-amino-2-(trifluoromethoxy)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, each suggesting a different synthetic strategy. researchgate.netyoutube.com The primary disconnections involve the carbon-nitrogen bond of the amine, the carbon-carbon bond of the carboxylic acid, and the carbon-oxygen bond of the trifluoromethoxy group.

The most common and strategically sound disconnections focus on the installation of the amino and carboxyl groups, as the trifluoromethoxy-substituted benzene (B151609) core is often assembled first or sourced from a suitable precursor.

Disconnection A (C-N Bond): This approach, based on functional group interconversion (FGI), disconnects the amino group to a nitro group precursor. ub.eduic.ac.uk This is a classic and reliable strategy in aromatic chemistry. The synthesis would proceed forward by the reduction of a nitro intermediate.

Disconnection B (C-COOH Bond): This strategy involves disconnecting the carboxylic acid group. This suggests a forward synthesis involving a carboxylation reaction, potentially using a modern catalytic method on an aniline (B41778) derivative. princeton.edu

Disconnection C (C-O Bond): Disconnecting the trifluoromethoxy group suggests a forward synthesis involving a trifluoromethoxylation reaction. nih.gov This is often more complex and depends on the availability of suitable precursors and specialized reagents.

These primary disconnections are summarized in the table below.

| Disconnection | Bond Cleaved | Precursor Synthon | Potential Starting Material |

| A | C4-NH₂ | C4-NO₂ | 4-Nitro-2-(trifluoromethoxy)benzoic acid |

| B | C1-COOH | C1-H or C1-Halogen | 3-(Trifluoromethoxy)aniline |

| C | C2-OCF₃ | C2-OH | 4-Amino-2-hydroxybenzoic acid |

Classical Synthetic Routes to this compound

Traditional synthetic methods for this compound typically rely on well-established, multi-step sequences involving functional group interconversions and the strategic use of protecting groups.

Multi-step Organic Synthesis Strategies from Precursors

A prevalent classical route to this compound begins with a precursor that already contains the trifluoromethoxy group and the benzoic acid core. The synthesis then focuses on introducing the amino group at the correct position.

One common method involves the nitration of 2-(trifluoromethoxy)benzoic acid, followed by the reduction of the resulting nitro group.

Nitration: 2-(Trifluoromethoxy)benzoic acid is treated with a nitrating mixture, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The trifluoromethoxy group is ortho, para-directing, and the carboxylic acid is a meta-directing deactivator. The directing effects favor the introduction of the nitro group at the C4 position, para to the trifluoromethoxy group.

Reduction: The intermediate, 4-nitro-2-(trifluoromethoxy)benzoic acid, is then reduced to form the target molecule. This transformation can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) metal in acidic conditions (e.g., HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C). imperial.ac.uk

An alternative classical strategy could start from a simpler precursor like m-trifluoromethoxytoluene, requiring additional steps to install the carboxylic acid and amino functionalities. This would involve a sequence of nitration, oxidation of the methyl group to a carboxylic acid, and reduction of the nitro group. The order of these steps is critical to ensure correct regioselectivity due to the directing effects of the substituents.

Functional Group Interconversions and Protective Group Chemistry

Functional group interconversions (FGIs) are fundamental to classical synthesis, allowing for the conversion of one functional group into another. ic.ac.uk In the synthesis of this compound, the key FGI is the reduction of a nitro group to an amine.

In more complex syntheses of derivatives, protecting groups may be necessary to mask reactive functional groups and prevent unwanted side reactions. biosynth.com For instance, the highly activating amino group might need to be protected during a harsh oxidation step, or the carboxylic acid might be protected as an ester to improve solubility or prevent it from interfering with a base-sensitive reaction. biosynth.comresearchgate.net

Common protecting groups for the amine and carboxylic acid functionalities are listed below. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. tcichemicals.com

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) tcichemicals.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂/Pd) tcichemicals.com |

| Amine | Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol (B129727)/Ethanol (B145695) with acid catalyst | Saponification (e.g., NaOH, H₂O) |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol with acid catalyst | Catalytic hydrogenation (H₂/Pd) |

Modern and Sustainable Approaches for the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These include catalytic reactions and adherence to the principles of green chemistry.

Catalytic Methods for Amination and Carboxylation Reactions

Recent advances in catalysis offer more direct and elegant routes to molecules like this compound, potentially avoiding the harsh conditions and poor atom economy of classical methods.

Catalytic Amination: Instead of the two-step nitration/reduction sequence, modern methods could achieve the direct introduction of an amino group. Transition metal-catalyzed C-H amination is a growing field, though its application to specific substituted benzenes can be challenging. A more developed approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This could be applied to a precursor like 4-bromo-2-(trifluoromethoxy)benzoic acid, coupling it with an ammonia (B1221849) equivalent to form the desired amine. rsc.org

Catalytic Carboxylation: Similarly, the carboxylic acid group can be installed catalytically. This could involve the palladium-catalyzed carboxylation of an aryl halide or triflate, such as 4-amino-2-(trifluoromethoxy)bromobenzene, using carbon monoxide (CO) as the carbon source. More recently, photoredox catalysis has enabled the carboxylation of aryl halides using CO₂ under visible light irradiation, offering a potentially more sustainable route. princeton.eduthieme.de

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce the environmental impact of chemical processes. Comparing classical and modern synthetic routes for this compound highlights the potential benefits of new technologies.

| Green Chemistry Principle | Classical Route (Nitration/Reduction) | Modern Catalytic Route (Hypothetical) |

| Atom Economy | Low; generates significant inorganic waste from nitrating agents and metal reductants. | High; catalytic processes incorporate a greater percentage of starting material atoms into the final product. |

| Reagents | Uses stoichiometric amounts of hazardous and corrosive reagents (conc. H₂SO₄, HNO₃, Sn/HCl). | Uses safer reagents and only catalytic amounts of (often less toxic) metals. Avoids strong acids. |

| Energy Consumption | Nitration and reductions can require heating for extended periods. | Catalytic reactions often proceed under milder conditions (lower temperature and pressure). |

| Step Economy | Typically involves at least two distinct steps (nitration, then reduction). | Can potentially combine steps or offer more direct, single-step transformations (e.g., direct C-H amination). |

By embracing modern catalytic methods, the synthesis of this compound and its derivatives can become more efficient, produce less waste, and be more environmentally benign than traditional approaches.

Flow Chemistry and Continuous Processing for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and active pharmaceutical ingredients. For the production of this compound and its derivatives, flow chemistry offers numerous potential advantages, including improved safety, higher yields, and greater consistency.

Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or rapid reactions. The reduced reaction volumes within microreactors or tube reactors significantly minimize the risks associated with hazardous intermediates or runaway reactions. rsc.org For instance, nitration or diazotization reactions, which are potential steps in the synthesis or derivatization of substituted aminobenzoic acids, can be handled more safely under continuous flow conditions.

The enhanced heat and mass transfer in flow reactors can lead to higher conversion rates and selectivities, reducing the formation of byproducts and simplifying downstream purification processes. A continuous-flow platform for a multi-step synthesis could involve sequential reactors where the output of one step is directly fed into the next, minimizing manual handling and potential for contamination. rsc.org Although specific protocols for the continuous synthesis of this compound are not extensively documented, the principles demonstrated in the continuous production of other complex organic molecules, such as 3-amino-4-amidoximinofurazan, highlight the feasibility and benefits of this approach. rsc.org The implementation of in-line analytical techniques (e.g., IR, NMR) can enable real-time monitoring and optimization, leading to a more efficient and controlled manufacturing process.

Derivatization Strategies for this compound

The trifunctional nature of this compound, possessing a carboxylic acid, an aromatic amine, and a substituted benzene ring, offers a rich platform for a wide array of chemical modifications. These derivatization strategies are key to synthesizing a diverse library of compounds for various applications.

Selective Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classical Fischer-Speier esterification, involving heating the acid in an excess of an alcohol with a strong acid catalyst like sulfuric acid, is a common approach. libretexts.org Le Châtelier's principle is often exploited by using a large excess of the alcohol or by removing the water formed during the reaction to drive the equilibrium towards the product. tcu.edu Alternative methods that proceed under milder conditions include reaction with alkyl halides in the presence of a base or using coupling agents. A patent for the esterification of the related 2-hydroxy-4-amino-benzoic acid with phenols utilizes phosphorus pentoxide or polyphosphoric acids as condensing agents. google.com

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by a primary or secondary amine to form the amide bond. Another approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. A one-pot route to amides from carboxylic acids has also been reported using trimethylsilyl (B98337) azide (B81097) as a promoter, which proceeds through an acid-azide intermediate. arkat-usa.org

Table 1: Illustrative Reactions of the Carboxylic Acid Group This table presents potential reactions based on the general reactivity of benzoic acids.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | R'-OH, cat. H₂SO₄, heat | Ester |

| Alkylation | R'-Br, K₂CO₃, DMF | Ester |

| Amide Coupling | R'R''NH, EDC, HOBt, DMF | Amide |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Diverse Transformations of the Amino Functional Group

The nucleophilic amino group can undergo a variety of transformations, allowing for the introduction of diverse functionalities.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction is fundamental for creating amide linkages. Enzymatic N-acylation using aminoacylases in aqueous media presents a greener alternative to chemical methods like the Schotten-Baumann reaction. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals.

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). scirp.orgresearchgate.net These diazonium salts are versatile intermediates that can undergo a range of Sandmeyer reactions to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, or a Schiemann reaction to introduce fluorine (-F). scirp.orgscirp.org

Table 2: Potential Transformations of the Amino Group This table outlines potential reactions based on the known chemistry of anilines.

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| N-Acylation | R'COCl, Pyridine | Amide |

| N-Sulfonylation | R'SO₂Cl, Pyridine | Sulfonamide |

| Reductive Amination | R'CHO, NaBH₃CN | Secondary Amine |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on Diazonium Salt | Aryl Halide/Nitrile |

Regioselective Reactions Involving the Aromatic Ring System

Further substitution on the aromatic ring is governed by the directing effects of the substituents already present: the amino (-NH₂), carboxylic acid (-COOH), and trifluoromethoxy (-OCF₃) groups.

In electrophilic aromatic substitution (EAS), the outcome is dictated by the combined influence of these groups. libretexts.orgtotal-synthesis.com

-NH₂ group: A powerful activating group and ortho-, para-director.

-OCF₃ group: A moderately deactivating group due to the strong electron-withdrawing nature of the fluorine atoms, yet it is considered an ortho-, para-director because of the resonance contribution of the oxygen lone pairs.

-COOH group: A deactivating group and a meta-director.

The positions open for electrophilic attack are C-3, C-5, and C-6. The powerful activating and directing effect of the amino group at C-4 would strongly favor substitution at the ortho positions, C-3 and C-5. The -OCF₃ group at C-2 also directs ortho/para, favoring C-3 and C-5. The -COOH group directs meta to itself, which would be C-3 and C-5. Therefore, electrophilic substitution (e.g., halogenation, nitration) is most likely to occur regioselectively at the C-3 and C-5 positions, with the specific outcome potentially influenced by steric hindrance and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is less common on such rings unless an additional, strongly electron-withdrawing group and a good leaving group are present. mdpi.comscranton.edu

Stereoselective and Enantioselective Syntheses of Chiral Derivatives

Creating chiral derivatives from the achiral this compound backbone requires introducing a stereocenter. While specific examples for this molecule are not documented, general strategies for the asymmetric synthesis of amino acids can be applied.

One common approach involves the derivatization of the amino or carboxylic acid group with a chiral auxiliary. The auxiliary guides a subsequent reaction to proceed stereoselectively, after which it can be cleaved to yield the enantiomerically enriched product.

Another powerful method, particularly for synthesizing unnatural amino acids, utilizes chiral nickel(II) complexes derived from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral ligand. beilstein-journals.orgnih.gov Alkylation of these complexes proceeds with high diastereoselectivity, and subsequent hydrolysis removes the metal and the chiral ligand to afford the desired chiral amino acid. This method has been successfully used to prepare a wide range of fluorinated amino acids. beilstein-journals.org For example, a chiral Ni(II) complex could be used to introduce a substituent at the alpha-position of a glycine unit which is then coupled to the derivatized this compound scaffold.

Process Optimization and Scale-Up Considerations for this compound Production

The successful transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and consideration of several key factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, catalyst loading, and reaction time is essential to maximize yield and minimize byproduct formation. This reduces the burden on purification steps.

Process Safety: A thorough safety assessment is crucial, especially if reactions involve hazardous reagents (e.g., strong acids, nitrating agents) or are highly exothermic. As mentioned, employing continuous flow processing can be a key strategy to mitigate these risks. rsc.org

Work-up and Purification: The purification method must be efficient, scalable, and cost-effective. Crystallization is often preferred at large scales over chromatographic methods due to lower cost and solvent consumption. The development of a robust crystallization procedure to obtain the final product with high purity is a key milestone in process development.

Waste Management: Green chemistry principles should be applied to minimize waste. This includes choosing reactions with high atom economy, using catalytic rather than stoichiometric reagents, and selecting environmentally benign solvents that can be recycled. The economic and environmental cost of waste treatment is a significant factor in large-scale production.

By systematically addressing these considerations, a robust, safe, and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Trifluoromethoxy Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group, capable of undergoing a variety of transformations including nucleophilic acyl substitution, reduction, and decarboxylation. The electronic nature of the substituents on the aromatic ring, particularly the ortho-trifluoromethoxy group, influences the reactivity of this acid function.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to the formation of esters, amides, and anhydrides.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. For amino-substituted benzoic acids, the amino group must be protonated by the strong acid catalyst, preventing it from interfering with the esterification. libretexts.org The reaction is an equilibrium process, and to achieve high yields, it is typical to use the alcohol as the solvent or to remove the water formed during the reaction. iajpr.comnih.gov

Table 1: Representative Conditions for Esterification of Aminobenzoic Acids This table presents data from analogous compounds to illustrate typical reaction conditions.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Ref |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol (B145695) | Conc. H₂SO₄ | Reflux | Ethyl p-aminobenzoate | libretexts.org |

| 4-Amino-3-nitrobenzoic acid | Methanol (B129727) | Conc. H₂SO₄ | Reflux, 1 hr | Methyl 4-amino-3-nitrobenzoate | researchgate.net |

| Amino Acids | Methanol | Trimethylchlorosilane | Room Temp. | Amino Acid Methyl Esters | nih.gov |

Amidation: The formation of amides from carboxylic acids and amines is a fundamentally important transformation. Direct condensation is often difficult and may require high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved using coupling agents or by converting it to a more reactive derivative like an acyl chloride. researchgate.net Recent methodologies have employed catalysts like titanium tetrafluoride (TiF₄) to facilitate direct amidation under milder conditions. researchgate.net

Table 2: Selected Methods for Amidation of Benzoic Acid Derivatives This table presents data from analogous compounds to illustrate amidation strategies.

| Carboxylic Acid | Amine | Reagent/Catalyst | Conditions | Product Class | Ref |

|---|---|---|---|---|---|

| Benzoic Acids | Benzylamine | TiF₄ (10 mol%) | Toluene (B28343), Reflux | N-Benzylbenzamides | researchgate.net |

| N-protected Amino Acids | Aniline (B41778) Derivatives | CuCl₂ | Oxidative C-N cleavage | Primary Aryl Amides | researchgate.net |

| Benzoic Acid | Aniline | SO₂F₂ / DIPEA | MeCN, Room Temp. | N-Phenylbenzamide | cymitquimica.com |

Anhydride Formation: Carboxylic anhydrides can be synthesized by the dehydration of two carboxylic acid molecules, often at high temperatures, or by reacting a carboxylic acid with a more reactive acyl derivative, such as an acyl chloride. Specific data for anhydride formation from 4-amino-2-(trifluoromethoxy)benzoic acid is not detailed in the surveyed literature, but the general principles of reactivity would apply.

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, such reagents are often unselective. Milder, more selective methods have been developed. For instance, substituted benzoic acids can be reduced to the corresponding benzyl (B1604629) alcohols using a system of titanium tetrachloride (TiCl₄) and ammonia-borane (NH₃BH₃) at room temperature. acs.org This method has shown tolerance for a variety of functional groups, including nitro and halide substituents. acs.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide from an aromatic ring is known as decarboxylation. This reaction is typically challenging for benzoic acids and often requires harsh conditions, such as high temperatures (above 150-200°C), sometimes in the presence of a copper catalyst. researchgate.netgoogle.com The rate of decarboxylation can be influenced by the other substituents on the ring. For substituted 4-aminobenzoic acids, decarboxylation has been studied in acidic aqueous solutions, where the mechanism involves the protonated form of the acid. researchgate.net

Formation of Acyl Halides and Subsequent Reactions

To enhance the reactivity of the carboxylic acid, it can be converted into a highly electrophilic acyl halide, most commonly an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com For example, 4-aminobenzoic acid can be converted to 4-aminobenzoyl chloride in quantitative yield by refluxing with thionyl chloride.

The resulting 4-amino-2-(trifluoromethoxy)benzoyl chloride would be a versatile intermediate. Its high reactivity allows for facile reactions with a wide range of nucleophiles, such as alcohols (to form esters) and amines (to form amides), under much milder conditions than those required for the parent carboxylic acid.

Chemical Transformations of the Amino Functional Group

The primary amino group attached to the aromatic ring is nucleophilic and serves as a site for acylation, sulfonylation, alkylation, and diazotization reactions. Its reactivity is moderated by the electronic effects of the other ring substituents.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The nitrogen atom of the amino group can readily attack acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This is a standard method for protecting the amino group or for synthesizing more complex amide structures. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base (like pyridine (B92270) or NaOH) to yield sulfonamides. This reaction is a common way to synthesize compounds with potential biological activity. An alternative, though less direct, route involves the Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides, followed by decarboxylation to yield meta- or para-substituted N-sulfonylanilines. ibs.re.kr

Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Specific catalysts or reaction conditions are typically required to achieve selective mono-alkylation.

Diazotization and Azo Coupling Reactions

Diazotization: A characteristic reaction of primary aromatic amines is diazotization. The treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C), would convert the amino group into a diazonium salt. scirp.orgscirp.org

Diazonium salts are highly versatile synthetic intermediates. nih.gov However, for aminobenzoic acids, the diazonium salt can be sensitive to nucleophilic attack by water, leading to the formation of the corresponding hydroxybenzoic acid as a byproduct. scirp.orgresearchgate.net

Azo Coupling: The diazonium salt generated from this compound can act as an electrophile in azo coupling reactions. When reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, it forms an azo compound (-N=N-). unb.caajchem-a.com These products are often intensely colored and form the basis of many synthetic dyes. rsc.orgrsc.org The position of the coupling on the nucleophilic partner is typically para to the activating group unless that position is blocked.

Table 3: Representative Azo Coupling Reactions with Diazotized Aminobenzoic Acid This table presents data from analogous compounds to illustrate the azo coupling reaction.

| Diazonium Salt Source | Coupling Partner | Conditions | Product Type | Ref |

|---|---|---|---|---|

| p-Aminobenzoic acid | Ethyl cyanoacetate | Ethanol, NaOAc | Azo adduct | questjournals.org |

| p-Aminobenzoic acid | 1-Phenyl-3-methyl-5-pyrazolone | Ethanol | Azo pyrazolone (B3327878) derivative | questjournals.org |

| 4-Aminobenzoic acid | 1-H-Pyrrole-2-carbaldehyde | Ethanol, Pyridine | Azo dye with pyrrole (B145914) moiety | rsc.org |

Formation of Schiff Bases and Related Imine Derivatives

The primary aromatic amino group (-NH₂) of this compound is a key functional group that readily participates in condensation reactions with carbonyl compounds. This reaction, which forms a class of compounds known as Schiff bases or imines, is a cornerstone of organic synthesis. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govijmcmed.org This initial addition yields an unstable carbinolamine (hemiaminal) intermediate. ijmcmed.org

While specific studies on this compound are not extensively detailed in the public domain, the reactivity is analogous to other substituted 4-aminobenzoic acids. mdpi.comnih.govresearchgate.netresearchgate.net For instance, various derivatives of 4-aminobenzoic acid have been successfully condensed with a range of aromatic and aliphatic aldehydes and ketones to produce Schiff bases. nih.govresearchgate.netresearchgate.net The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid. nih.govnih.gov

The electronic nature of the substituents on the reacting aldehyde or ketone can influence the reaction rate and yield, as can the substituents on the aniline ring. The presence of the electron-withdrawing trifluoromethoxy and carboxylic acid groups on the this compound molecule reduces the nucleophilicity of the amino group compared to unsubstituted aniline. mdpi.com However, it remains sufficiently reactive to form imines under standard condensation conditions.

Stability and Reactivity of the Trifluoromethoxy Group

Resistance to Hydrolysis and Oxidation under Various Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability, a property that makes it a valuable substituent in medicinal chemistry and materials science. beilstein-journals.orgnih.govmdpi.com This stability is largely attributed to the high strength of the carbon-fluorine bonds.

Resistance to Hydrolysis: The -OCF₃ group is highly resistant to cleavage by both acids and bases. beilstein-journals.orgnih.govmdpi.com This inertness contrasts with its non-fluorinated analogue, the methoxy (B1213986) group (-OCH₃), which can be cleaved under acidic conditions. The stability of the trifluoromethoxy group is a result of the strong electron-withdrawing effect of the three fluorine atoms, which strengthens the C-O bond and shields it from protonation or nucleophilic attack. This inherent stability contributes to the enhanced metabolic resistance of drug candidates containing this moiety, as it is less susceptible to enzymatic breakdown. nih.gov

Resistance to Oxidation: The trifluoromethoxy group is also exceptionally stable towards oxidative conditions. beilstein-journals.orgnih.govnih.gov The fluorine atoms decrease the electron density on the oxygen atom, making it less prone to oxidation. nih.gov This increased oxidative stability is a key reason for incorporating fluorine-containing groups into molecules to reduce their rate of oxidative metabolism. beilstein-journals.orgnih.gov It is important to note that this stability is not merely due to the C-F bond strength but also because alternative oxidation mechanisms that avoid attacking the fluorine atoms are generally more favorable in biological systems. beilstein-journals.orgnih.gov Studies on related fluorinated compounds show that the trifluoromethyl group is stable to chemical, electrochemical, thermal, and photochemical degradation. nih.gov

Electronic Effects on the Aromatic Ring Reactivity

The trifluoromethoxy group exerts a dual electronic influence on the aromatic ring, which is a combination of a strong inductive effect and a weaker resonance effect.

Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group is a powerful electron-withdrawing group through induction. beilstein-journals.orgnih.govnih.gov This effect pulls electron density away from the aromatic ring through the sigma bond framework, thereby deactivating the ring towards electrophilic attack.

Resonance Effect (+R): The oxygen atom in the -OCF₃ group possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect pushes electron density into the ring, particularly at the ortho and para positions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the benzene ring: the amino group (-NH₂), the trifluoromethoxy group (-OCF₃), and the carboxylic acid group (-COOH).

In a competition between these groups, the strongly activating amino group at C-4 will overwhelmingly dictate the position of electrophilic attack. The positions ortho to the amino group are C-3 and C-5. The position para to the amino group (C-1) is already substituted. Therefore, electrophilic substitution is strongly favored at the C-3 and C-5 positions.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ | 4 | +R >> -I | Strongly Activating | Ortho, Para |

| -OCF₃ | 2 | -I > +R | Deactivating | Ortho, Para |

| -COOH | 1 | -I, -R | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups at positions ortho or para to a good leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org In this compound, the -OCF₃ and -COOH groups are electron-withdrawing. However, the -NH₂ group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, standard SNAr reactions are generally not favorable on this molecule unless a leaving group is present and the reaction is driven by harsh conditions or specialized catalytic systems that can activate electron-rich arenes. acs.org

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions play a critical role in controlling the outcome of substitution reactions on highly substituted anilines like this compound.

For Electrophilic Aromatic Substitution:

Acidity (pH): The basicity of the amino group is a crucial factor. In strongly acidic media, such as the nitrating mixture (HNO₃/H₂SO₄) or during sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com This ion is a powerful deactivating group and a meta-director. byjus.comquora.com This would completely alter the regioselectivity, deactivating the ring and directing substitution to the positions meta to the anilinium group (C-2 and C-6), which would then compete with the directing effects of the other substituents.

Protection of the Amino Group: Due to the high reactivity of the amino group, direct electrophilic substitution can lead to overreaction (e.g., polysubstitution) and oxidative side products. libretexts.orglibretexts.org To achieve better control and yield for reactions like nitration or halogenation, the amino group is often temporarily protected by converting it into an amide, such as acetanilide. libretexts.orglibretexts.org This acetylation moderates the activating strength of the group while still maintaining its ortho, para-directing influence. The protecting group can then be removed by hydrolysis to regenerate the amine. libretexts.orglibretexts.org

Catalysts: Friedel-Crafts reactions, which use Lewis acid catalysts like AlCl₃, are generally unsuccessful with anilines. byjus.comlibretexts.org The basic amino group coordinates with the Lewis acid catalyst, forming a complex that deactivates the ring even more strongly than a nitro group, thus preventing the desired substitution. libretexts.org

For Nucleophilic Aromatic Substitution:

Reaction Conditions: For an SNAr reaction to proceed on an electron-rich ring, it would require forcing conditions, such as high temperatures and pressures, and the presence of a suitable leaving group (e.g., a halide). The presence of the electron-donating amino group makes the ring inherently unreactive towards nucleophiles, posing a significant barrier to this type of transformation.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both an amino group and a carboxylic acid on the aromatic ring of this compound, along with potential C-H activation sites, makes it a candidate for various coupling reactions.

Palladium-Catalyzed Amination and Carboxylation Reactions

Palladium-catalyzed reactions are central to modern organic synthesis. For a molecule like this compound, several palladium-catalyzed transformations could be envisioned, primarily involving the amino group, the carboxylic acid group (or its derivatives), or C-H bonds on the aromatic ring.

Amination Reactions: The direct palladium-catalyzed amination involving the existing amino group of this compound is not a typical transformation. More commonly, palladium catalysts are used to form C-N bonds by coupling an aryl halide or triflate with an amine. nih.gov In the context of our subject compound, it would more likely act as the amine coupling partner if it were to react with an aryl halide. However, the presence of the carboxylic acid could complicate the reaction, potentially requiring protection of the acid functionality. A more plausible scenario involves the transformation of the amino group into a leaving group (e.g., a diazonium salt) or the modification of the carboxylic acid to an aryl halide, which could then undergo amination.

Carboxylation Reactions: Palladium-catalyzed carboxylation typically involves the introduction of a carboxylic acid group onto an aryl halide or triflate using carbon monoxide or other CO surrogates. researchgate.net Since this compound already possesses a carboxylic acid group, direct carboxylation is not a relevant transformation. However, related decarboxylative coupling reactions, where the carboxylic acid is expelled and replaced by another group, are known. For instance, palladium-catalyzed decarboxylative C-H activation could lead to intramolecular cyclization or intermolecular coupling. nih.gov

Given the lack of specific literature data, a hypothetical example of a palladium-catalyzed reaction could involve the C-H functionalization of the benzoic acid ring, directed by the amino or carboxylic acid group. For instance, ortho-C-H arylation of benzoic acids has been achieved using palladium catalysts. acs.org

Hypothetical Palladium-Catalyzed C-H Arylation Conditions:

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Coupling Partner | Aryl Iodide |

| Catalyst | Pd(OAc)₂ |

| Ligand | Ac-Ile-OH |

| Solvent | HFIP |

| Temperature | Ambient |

This table is illustrative and based on general methods for benzoic acid C-H arylation, not on specific experimental data for the target compound.

Copper-Mediated and Other Transition Metal Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and still widely used method for C-N and C-O bond formation. These reactions are often complementary to palladium-catalyzed methods.

Copper-Mediated Amination: Copper-catalyzed amination of aryl halides is a well-established process. chemistryviews.org In the context of this compound, if it were converted to an aryl halide derivative (e.g., 4-amino-2-(trifluoromethoxy)benzoyl chloride followed by halogenation), it could undergo copper-catalyzed amination. More directly, N-arylation of anthranilic acid derivatives using copper catalysts is a known transformation. nih.govresearchgate.net This suggests that the amino group of this compound could potentially be arylated under copper catalysis, although the electronic effects of the trifluoromethoxy group would influence the reaction's feasibility and conditions. Recent advances have enabled copper-catalyzed amination of aryl chlorides under mild conditions using specific diamine ligands. nih.gov

Other Transition Metal Transformations: Ruthenium catalysts have been employed for the addition of benzoic acids to alkynes. While not a cross-coupling in the traditional sense, it demonstrates another facet of reactivity for the carboxylic acid group.

Hypothetical Copper-Catalyzed N-Arylation Conditions:

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Coupling Partner | Aryl Boronic Acid |

| Catalyst | Cu(II) salt |

| Ligand | 1,10-Phenanthroline |

| Base | K₂CO₃ |

| Solvent | Acetonitrile (B52724) |

This table is illustrative and based on general methods for N-arylation of aminobenzothiazoles, not on specific experimental data for the target compound.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For a molecule like this compound, mechanistic studies would focus on the electronic and steric effects of its substituents on reaction rates and pathways.

Kinetic Isotope Effects and Hammett Equation Analysis

Kinetic Isotope Effects (KIEs): KIE studies involve replacing an atom with its heavier isotope and measuring the effect on the reaction rate. wikipedia.org This technique is particularly useful for determining whether a C-H bond is broken in the rate-determining step of a reaction. For instance, in a palladium-catalyzed C-H activation reaction, a significant primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage is rate-limiting. nih.gov No specific KIE studies on this compound have been reported.

Hammett Equation Analysis: The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. The σ value represents the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. The trifluoromethoxy group (OCF₃) is known to be strongly electron-withdrawing. nih.gov A Hammett analysis of reactions involving derivatives of this compound would provide quantitative insight into how the trifluoromethoxy and amino groups influence the reaction mechanism. For example, a large positive ρ value in a reaction would indicate the buildup of negative charge in the transition state, which would be stabilized by the electron-withdrawing OCF₃ group.

Hammett Substituent Constants (σ) for Relevant Groups:

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OCF₃ | +0.35 | +0.35 |

| -COOH | +0.37 | +0.45 |

Data sourced from established literature values and may vary slightly depending on the specific reaction and conditions.

Transition State Characterization and Reaction Pathway Mapping

Modern computational chemistry allows for the detailed characterization of transition states and the mapping of entire reaction pathways. nih.gov For a metal-catalyzed reaction involving this compound, computational studies could model the coordination of the substrate to the metal center, the oxidative addition or C-H activation step, and the final reductive elimination. These calculations would reveal the geometry and energy of the transition state, providing a deeper understanding of the reaction mechanism. For example, in a palladium-catalyzed C-H activation, computational studies could distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) or ambiphilic metal-ligand assistance (AMLA).

Advanced Structural and Spectroscopic Characterization of 4 Amino 2 Trifluoromethoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

A complete structural assignment using high-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of 4-amino-2-(trifluoromethoxy)benzoic acid in solution. This would involve a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

To fully elucidate the chemical structure, a combination of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling network within the aromatic ring, identifying which protons are adjacent to one another. For this compound, it would reveal the coupling between H-3, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively assign the signals for the C-3/H-3, C-5/H-5, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for this molecule, as it reveals longer-range (2-3 bond) correlations between protons and carbons. It would be used to assign the quaternary (non-protonated) carbons, such as C-1, C-2, C-4, the carboxylic carbon (C=O), and the trifluoromethoxy carbon (-OCF₃). For instance, correlations from the H-3 proton to C-1, C-2, C-4, and C-5 would be expected. The amino protons (NH₂) might also show correlations to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be instrumental in confirming the substitution pattern, for example, by showing a spatial relationship between the H-3 proton and the trifluoromethoxy group at the C-2 position.

Without experimental data, a hypothetical data table cannot be generated.

Conformational Analysis and Tautomerism Studies via NMR

The orientation of the carboxylic acid and trifluoromethoxy groups relative to the benzene (B151609) ring could be investigated using NMR. The presence of a bulky group at the C-2 position likely influences the conformation of the adjacent carboxylic acid group, potentially forcing it out of the plane of the aromatic ring to minimize steric hindrance. NOESY experiments would provide key insights into the preferred spatial arrangement of the substituents. Tautomerism, such as the potential for zwitterion formation in specific solvents, could be investigated by observing changes in chemical shifts (particularly for the carboxylic acid and amino group protons and carbons) in different solvent environments (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic NMR for Rotational Barriers and Interconversion Processes

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide information on the energy barriers to rotation around specific single bonds. For this molecule, the most relevant rotational barriers would be:

The C-O bond of the trifluoromethoxy group.

The C-C bond connecting the carboxylic acid group to the aromatic ring.

At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this line-shape change allows for the calculation of the activation energy for the rotational process. No such studies for this compound are currently published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Detailed Interpretation of Characteristic Frequencies and Band Assignments

A detailed interpretation would involve assigning each major band in the IR and Raman spectra to a specific molecular vibration. The expected characteristic frequencies for this compound would include:

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| N-H (Amino Group) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |

| C=C (Aromatic) | Ring Stretching | 1620 - 1450 |

| N-H (Amino Group) | Scissoring | 1650 - 1580 |

| C-F (Trifluoromethoxy) | Stretching (strong) | 1300 - 1100 |

| C-O (Ether & Acid) | Stretching | 1300 - 1000 |

This table is interactive and presents generalized frequency ranges. Precise, experimentally-derived values for the target compound are not available.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence and nature of hydrogen bonding would significantly influence the vibrational frequencies.

Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers. This would be evidenced by a very broad O-H stretching band in the IR spectrum and a shift of the C=O stretching frequency to a lower wavenumber compared to its non-hydrogen-bonded state. The amino groups can also act as hydrogen bond donors, interacting with the carboxylic acid or trifluoromethoxy groups of neighboring molecules.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amino group (N-H) and the oxygen of the trifluoromethoxy group, or between the carboxylic acid (O-H) and the amino group, could be investigated. The presence of such an interaction would be indicated by shifts in the N-H or O-H stretching frequencies.

A detailed analysis would require comparing spectra from the solid state (where intermolecular interactions dominate) with spectra from a dilute solution in a non-polar solvent (which would highlight intramolecular interactions). Without access to these spectra, a definitive analysis of the hydrogen bonding network is not possible.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C8H6F3NO3), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within the molecule.

The fragmentation of this compound in a mass spectrometer is expected to follow pathways characteristic of substituted benzoic acids. Collision-induced dissociation (CID) is a common technique used to induce fragmentation. wikipedia.org

Upon ionization, common fragmentation pathways for benzoic acid derivatives include the loss of small, stable neutral molecules. For protonated benzoic acid, fragmentation can proceed through the loss of water followed by the loss of carbon monoxide. nih.gov A significant fragmentation pathway for deprotonated benzoic acid is decarboxylation, leading to the loss of CO2. nih.gov

For this compound, the fragmentation pattern would be influenced by the amino (-NH2) and trifluoromethoxy (-OCF3) groups. The initial fragmentation is likely to involve the carboxylic acid group, leading to the loss of water (H2O) or the entire carboxyl group as COOH. Subsequent fragmentation could involve the trifluoromethoxy group, potentially through the loss of a trifluoromethyl radical (•CF3) or carbon monoxide from the ether linkage. The amino group can also influence fragmentation, although it is generally more stable.

The fragmentation of the aromatic ring itself can lead to smaller charged fragments. For instance, the fragmentation of the benzoyl cation ([C6H5CO]+) derived from benzoic acid can lead to the formation of the phenyl cation ([C6H5]+) and subsequently to smaller cyclic or linear ions. docbrown.info

Isomeric differentiation is a key challenge in mass spectrometry. While isomers have the same molecular weight, their fragmentation patterns can differ due to the different positions of the substituents, leading to unique sets of product ions or different relative abundances of common fragments. For example, the fragmentation of different isomers of aminobenzoic acid can be distinguished by the relative intensities of the fragment ions.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in distinguishing between isomers. The predicted CCS values for various adducts of this compound provide a basis for such differentiation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 222.03726 | 139.9 |

| [M+Na]+ | 244.01920 | 148.8 |

| [M-H]- | 220.02270 | 138.5 |

| [M+NH4]+ | 239.06380 | 157.2 |

| [M+K]+ | 259.99314 | 146.5 |

| [M+H-H2O]+ | 204.02724 | 132.1 |

| [M+HCOO]- | 266.02818 | 158.8 |

| [M+CH3COO]- | 280.04383 | 186.4 |

| [M+Na-2H]- | 242.00465 | 143.7 |

| [M]+ | 221.02943 | 135.4 |

| [M]- | 221.03053 | 135.4 |

This data is computationally predicted and provides a theoretical basis for experimental verification.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful method for the quantitative analysis of organic compounds and their derivatives. For fluorinated benzoic acids, established methods often involve derivatization to improve chromatographic behavior and detection sensitivity. nih.gov

The quantitative analysis of derivatives of this compound would typically involve the following steps:

Derivatization: The carboxylic acid group can be esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to form the corresponding methyl ester. This increases the volatility of the compound, making it suitable for GC-MS analysis.

Chromatographic Separation: The derivatized analyte is separated from other components in the sample using an appropriate chromatographic column.

Mass Spectrometric Detection: The eluted derivative is ionized, and specific ions (often the molecular ion and one or two characteristic fragment ions) are monitored for quantification. This is typically done in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Methods for the sensitive determination of various fluorobenzoic acids in complex matrices like saline waters have been developed using solid-phase extraction (SPE) for sample cleanup and preconcentration, followed by LC-tandem mass spectrometry (LC-MS/MS). researchgate.net These methodologies can be adapted for the quantitative analysis of derivatives of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the principles of this technique and the expected structural features can be inferred from studies on closely related compounds, such as other substituted benzoic acids and aminobenzoic acids.

Single-crystal X-ray diffraction provides precise coordinates of the atoms in the crystal lattice, from which the molecular conformation, bond lengths, and bond angles can be determined with high accuracy.

For this compound, the benzoic acid moiety is expected to be largely planar. However, the presence of the bulky trifluoromethoxy group at the ortho position to the carboxylic acid could induce some torsion, causing the carboxyl group to be slightly out of the plane of the benzene ring. The bond lengths and angles within the benzene ring are expected to be typical for an aromatic system, with some distortions due to the electronic effects of the substituents. The C-F bond lengths in the trifluoromethoxy group and the C-N bond of the amino group would be consistent with standard values.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of supramolecular interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is expected to form classic hydrogen-bonded dimers with a neighboring molecule, creating a characteristic R2(2)(8) graph set motif. The amino group can also participate in hydrogen bonding, acting as a donor to the carbonyl oxygen or the trifluoromethoxy group of an adjacent molecule.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned.

Halogen Bonding and other weak interactions: The fluorine atoms of the trifluoromethoxy group can participate in halogen bonding and other weak electrostatic interactions, further stabilizing the crystal lattice.

The study of perfluoroalkylated benzoic acid derivatives has shown their ability to form extensive supramolecular self-assemblies driven by these non-covalent interactions. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. The different polymorphs can exhibit distinct physical properties. Isomers of aminobenzoic acid are known to exhibit polymorphism. acs.orgresearchgate.netcore.ac.ukrsc.org Given the conformational flexibility and the variety of possible intermolecular interactions for this compound, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures).

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. Co-crystals of this compound could be formed with other molecules that can form complementary hydrogen bonds or other supramolecular interactions.

The study of polymorphism and co-crystallization is important for controlling the solid-state properties of a compound.

Chiroptical Properties for Chiral Derivatives of this compound

Following an extensive search of scientific literature and chemical databases, no specific experimental or theoretical data was found for the chiroptical properties, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of chiral derivatives of this compound.

The following sections on Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) are therefore presented as a general overview of these techniques and their potential applicability to the analysis of chiral derivatives of the target compound, should such derivatives be synthesized and studied in the future. The discussion remains hypothetical due to the absence of specific data for this compound derivatives.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.orglibretexts.org This differential absorption, known as the Cotton effect, provides information about the stereochemistry and conformation of chiral compounds. slideshare.net

For a hypothetical chiral derivative of this compound, the chromophoric aromatic ring and the carboxyl group would be the primary reporters in UV CD spectroscopy. The electronic transitions within the substituted benzene ring would likely give rise to CD signals in the near-UV region (250-300 nm). The sign and magnitude of these Cotton effects would be exquisitely sensitive to the nature and position of the chiral center introduced into the molecule.

For instance, if a chiral amine were to be acylated with this compound, the resulting amide would be chiral. The CD spectrum of such a derivative would be influenced by the through-space interactions between the aromatic chromophore and the chiral substituent. The trifluoromethoxy group, being a strong electron-withdrawing group, would significantly influence the electronic transitions of the benzene ring, and its interaction with the chiral center would be a key determinant of the observed CD spectrum.

In the absence of experimental data, one can only speculate on the expected CD spectra based on studies of other chiral aromatic compounds. For example, studies on other chiral aromatic amino acids and their derivatives have shown that the sign of the Cotton effect can often be correlated with the absolute configuration at the stereogenic center. youtube.com

Hypothetical Data Table for a Chiral Derivative of this compound:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 280 | +5000 |

| 254 | -8200 |

| 230 | +12000 |

| This table is purely illustrative and does not represent real experimental data. |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are closely related phenomena (through the Kronig-Kramers relations), and an ORD spectrum will show a characteristic curve, also known as a Cotton effect curve, in the region of a chromophore's absorption band. slideshare.net

For a chiral derivative of this compound, the ORD spectrum would provide complementary information to the CD spectrum. A positive or negative Cotton effect in the ORD spectrum corresponds to the sign of the rotational change at a specific wavelength. The shape and magnitude of the ORD curve are dependent on the molecular structure and stereochemistry.

Hypothetical ORD Data Table for a Chiral Derivative of this compound:

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (D-line) | +25.5 |

| 436 | +50.2 |

| 365 | +85.7 |

| 300 | -150.3 |

| 280 | +300.1 |

| This table is purely illustrative and does not represent real experimental data. |

Computational and Theoretical Studies on 4 Amino 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular attributes, including geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for determining the ground state (most stable) geometries and energies of molecules.

For 4-amino-2-(trifluoromethoxy)benzoic acid, a DFT geometry optimization, commonly using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state. researchgate.netnih.gov This calculation would yield precise bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethoxy group at the ortho position relative to the carboxylic acid is expected to cause significant steric hindrance, forcing the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. researchgate.netquora.com This phenomenon, known as steric inhibition of resonance, is a key feature that DFT calculations can quantify. researchgate.netstackexchange.com

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-COOH | ~1.49 Å |

| Bond Length | C(ring)-NH₂ | ~1.38 Å |

| Bond Length | C(ring)-OCF₃ | ~1.37 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Dihedral Angle | C-C-C=O (Carboxyl) | > 20° |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation based on similar substituted benzoic acids.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. uwosh.edu Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain molecular properties. cdnsciencepub.com

These high-level calculations are often used to refine the energies obtained from DFT or to calculate properties where DFT might be less reliable, such as dipole moments and polarizabilities. For this compound, ab initio calculations would offer a benchmark for the ground state energy and could be used to precisely model the electron distribution, providing insights into the molecule's polarity and its interaction with electric fields.

Table 2: Comparison of Hypothetical Ground State Energies from Different Computational Methods

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | 0.00 (Reference) |

| Ab Initio (HF) | 6-311+G(d,p) | +2.5 |

| Ab Initio (MP2) | 6-311+G(d,p) | -1.2 |

Note: These are illustrative values. Different methods yield slightly different energies; MP2 often provides a lower (more stable) energy than DFT and HF by accounting for electron correlation more rigorously.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more chemically reactive. rsc.org From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). These indices help in quantifying and predicting the molecule's behavior in chemical reactions. scielo.org.zaacs.org For this compound, the electron-donating amino group and electron-withdrawing trifluoromethoxy and carboxyl groups would significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Indices

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -6.2 | Propensity to donate electrons |

| E(LUMO) | - | -1.5 | Propensity to accept electrons |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 | Indicates high kinetic stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η | 3.21 | Global electrophilic nature of the molecule |

Note: Values are representative and derived from typical DFT calculations on substituted aromatic compounds.

Conformational Analysis and Potential Energy Surfaces of this compound

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements and the energy barriers between them.

To explore the conformational landscape of this compound, a potential energy surface (PES) scan, also known as a torsional or relaxed scan, is performed. uni-muenchen.deq-chem.com This technique involves systematically rotating a specific dihedral angle in predefined increments (e.g., every 15 degrees) while allowing all other geometrical parameters (bond lengths and angles) to relax to their minimum energy state at each step. qcware.com

Key rotatable bonds in this molecule include the C(ring)–COOH, C(ring)–OCF₃, and C(ring)–NH₂ bonds. Scanning the rotation around the C(ring)–COOH bond, for example, would map the energy profile, revealing the most stable (lowest energy) conformation and the energy barriers required to rotate the carboxylic acid group. researchgate.net The results of such a scan are typically plotted as relative energy versus the dihedral angle, clearly showing energy minima (stable conformers) and maxima (transition states for rotation).

Table 4: Illustrative Potential Energy Surface Scan Data for C(ring)–COOH Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 30 | 1.2 | - |

| 45 | 0.0 | Skewed (Energy Minimum) |

| 90 | 2.8 | Perpendicular (Transition State) |

| 135 | 0.4 | - |

| 180 | 4.0 | Eclipsed (Transition State) |

Note: This table represents a hypothetical energy profile for the rotation of the carboxyl group, illustrating how steric hindrance from an ortho substituent leads to a non-planar minimum energy conformation.